Acetophenone phenylhydrazone
Overview
Description
Acetophenone phenylhydrazone is an organic compound with the molecular formula C14H14N2. It is formed by the condensation reaction between acetophenone and phenylhydrazine. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various heterocyclic compounds, such as indoles and pyrazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetophenone phenylhydrazone is typically synthesized by warming a mixture of acetophenone and phenylhydrazine. The reaction is carried out by heating the mixture on a steam cone for about an hour. The hot mixture is then dissolved in ethanol, and crystallization is induced by agitation. The product is obtained by cooling the mixture in an ice bath and filtering the solid .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of ethanol as a solvent and the addition of glacial acetic acid can enhance the crystallization process .
Chemical Reactions Analysis
Types of Reactions: Acetophenone phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert it into hydrazines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of azines or other nitrogen heterocycles.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Acetophenone phenylhydrazone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetophenone phenylhydrazone involves several steps:
Protonation: The phenylhydrazone undergoes protonation.
Tautomerization: It tautomerizes to form an enamine.
Rearrangement: A cyclic [3,3]-sigmatropic rearrangement occurs, forming a diimine and resulting in the loss of aromaticity.
These steps highlight the compound’s ability to undergo complex transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Acetophenone: The parent compound, acetophenone, is a simple aromatic ketone with the formula C8H8O.
Phenylhydrazine: The other reactant, phenylhydrazine, is an aromatic hydrazine with the formula C6H8N2.
Uniqueness: Acetophenone phenylhydrazone is unique due to its ability to form stable hydrazone derivatives, which can undergo further chemical transformations. Its role as an intermediate in the synthesis of heterocyclic compounds sets it apart from its parent compounds .
Properties
IUPAC Name |
N-[(E)-1-phenylethylideneamino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSCIFXVLXCFIQ-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-11-9 | |
Record name | Acetophenone phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone phenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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